2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile

Overview

Description

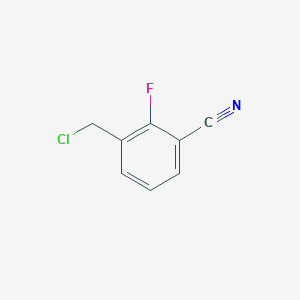

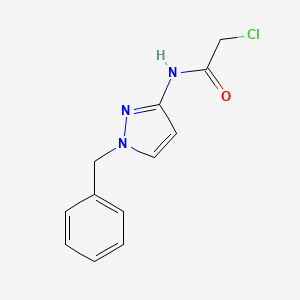

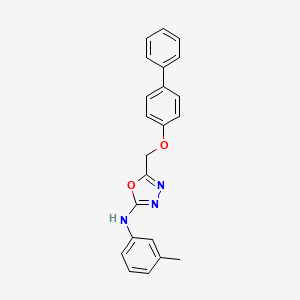

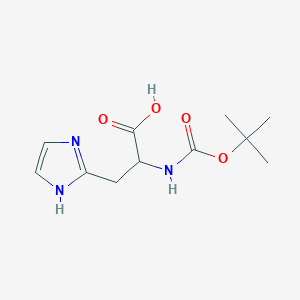

“2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile” is a compound with the molecular formula C5H5N3 . It is a derivative of pyrazole, a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an acetonitrile group. The pyrazole ring contains two nitrogen atoms, one of which is connected to an isopropyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

Acylation of Amines and Pyrazole : A study by Arutjunyan et al. (2013) describes the acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride, which is derived from the hydrolysis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetonitrile. This reaction produced new amides and 1-acylpyrazole upon interaction with various amines and with pyrazole (Arutjunyan et al., 2013).

Antioxidant Activity of Heterocycles : El‐Mekabaty (2015) used 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate for synthesizing polyfunctionally substituted heterocycles (such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these compounds showed antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

Electrocatalytic Studies

- Electrocatalytic Oxidation of Isopropyl Alcohol : Kulakovskaya et al. (2017) investigated the oxidation of 2,3,5,6-tetra-Me-pyrazine-di-N-oxide as a mediator of electrocatalytic oxidation of isopropyl alcohol at glassy carbon and single-walled carbon nanotube electrodes in acetonitrile. This study provides insights into the electrochemical mechanisms relevant to this compound's interaction with alcohols (Kulakovskaya et al., 2017).

Organic Synthesis and Ligand Formation

Synthesis of Pyrazole Derivatives : Rahmati et al. (2013) developed a method for the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a sequential one-pot, four-component condensation reaction. This reaction was performed in acetonitrile and resulted in products with moderate to high yields (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Ligand Synthesis for Metallomacrocyclic Palladium(II) Complexes : A study by Guerrero et al. (2008) focused on synthesizing new 3,5-dimethylpyrazolic hybrid ligands substituted by polyether chains and phenyl groups. These ligands were used to form palladium(II) complexes, highlighting their potential in catalysis and coordination chemistry (Guerrero et al., 2008).

Coordination Polymers and Luminescent Properties

- Synthesis and Characterization of Coordination Polymers : Cai et al. (2013) reported the synthesis and structural characterization of novel mixed-ligand Zn(II) coordination polymers using 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (PPAN). These polymers exhibited unique fluorescent properties, demonstrating the compound's potential in the development of luminescent materials (Cai, Guo, & Li, 2013).

Safety and Hazards

While specific safety and hazard information for “2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile” is not available, general precautions should be taken when handling this compound. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for research on “2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name |

2-(1-propan-2-ylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7(2)11-6-4-8(10-11)3-5-9/h4,6-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPUZBJXKADSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid](/img/structure/B3365786.png)

![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)